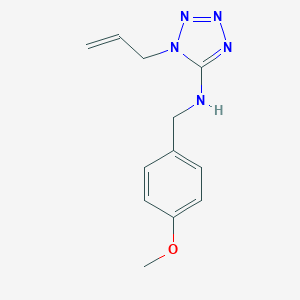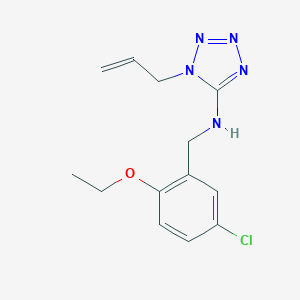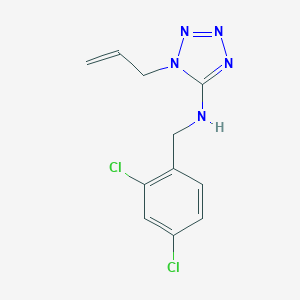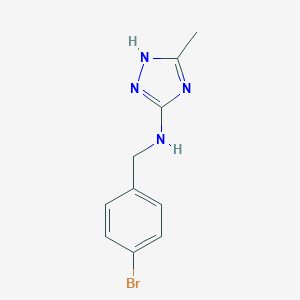![molecular formula C16H20N2O2S2 B276683 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide, also known as "compound 1", is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents.
作用機序
The mechanism of action of 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it has been reported to interact with various cellular targets such as enzymes, receptors, and transcription factors. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. It has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, it has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, it has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB).
実験室実験の利点と制限
One of the advantages of using 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide in lab experiments is its high purity and stability. It is also readily available and can be synthesized with high yield. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for the research on 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with cellular targets and signaling pathways. Additionally, the development of more potent and selective analogs of compound 1 could lead to the discovery of new drugs with improved therapeutic efficacy and safety.
合成法
The synthesis of 4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-(chloromethyl)benzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethylenediamine to yield the final product. This method has been reported in the literature with high yield and purity.
科学的研究の応用
4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been reported to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines.
特性
分子式 |
C16H20N2O2S2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
4-[2-[(4-methylsulfanylphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S2/c1-21-15-6-2-14(3-7-15)12-18-11-10-13-4-8-16(9-5-13)22(17,19)20/h2-9,18H,10-12H2,1H3,(H2,17,19,20) |
InChIキー |
JUBMILSSQMNPKL-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
CSC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)